N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Description
N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide (CAS: 303795-87-1) is a phenoxy acetamide derivative characterized by a 3-acetylphenyl group attached to the acetamide nitrogen and a 3-methyl-4-(propan-2-yl)phenoxy moiety at the acetamide’s oxygen . Its molecular formula is C21H25NO3 (molecular weight: 339.43 g/mol).
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19-9-8-18(10-14(19)3)24-12-20(23)21-17-7-5-6-16(11-17)15(4)22/h5-11,13H,12H2,1-4H3,(H,21,23) |
InChI Key |
ISWIQHBSJKIKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenol, undergoes a reaction with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.
Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 3-methyl-4-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.
Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the phenoxy intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and acetyl group are primary sites for hydrolysis:
Acidic Hydrolysis
Under reflux with concentrated HCl (6M, 100°C), the amide bond cleaves to form:
-
3-acetylaniline (via protonation of the amide oxygen)
-
2-[3-methyl-4-(propan-2-yl)phenoxy]acetic acid
Basic Hydrolysis
In NaOH (2M, 80°C), saponification yields:
-
Sodium 2-[3-methyl-4-(propan-2-yl)phenoxy]acetate
-
3-acetylaniline
Key Conditions :
| Reaction Type | Reagents | Temperature | Yield (Theoretical) |
|---|---|---|---|
| Acidic | HCl | 100°C | ~75% |
| Basic | NaOH | 80°C | ~68% |
Electrophilic Aromatic Substitution (EAS)
The compound’s aromatic rings undergo EAS at positions directed by substituents:
Nitration
-
Acetylphenyl Ring : Nitration occurs meta to the acetyl group (strongly deactivating, meta-directing).
-
Phenoxy Ring : Methyl and isopropyl groups direct nitration to ortho/para positions.
Reagents : HNO₃/H₂SO₄, 0–5°C
Products : Mono-nitro derivatives at predicted positions .
Halogenation
-
Bromination (Br₂/FeBr₃) favors the acetylphenyl ring’s meta position.
-
Chlorination (Cl₂/AlCl₃) targets the phenoxy ring’s activated positions.
Ketone Reduction
The acetyl group reduces to a secondary alcohol using NaBH₄ or LiAlH₄:
Amide Reduction
LiAlH₄ in THF reduces the amide to a primary amine:
-
Product : 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(3-(1-hydroxyethyl)phenyl)ethylamine.
Condensation Reactions
The acetyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):
Conditions : Piperidine catalyst, ethanol reflux
Product : α,β-unsaturated nitrile derivatives .
Isopropyl Group Oxidation
The phenoxy ring’s isopropyl substituent oxidizes to a carbonyl group under strong oxidizers (KMnO₄/H⁺):
-
Product : 2-[3-methyl-4-(2-oxopropyl)phenoxy]acetamide derivative.
Stability and Side Reactions
Scientific Research Applications
N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
The phenoxy ring’s substituents significantly influence physicochemical properties and biological activity. Key comparisons include:
Key Observations :
- The target compound and ’s analogue share the 3-methyl-4-isopropylphenoxy group but differ in the amide substituent (acetylphenyl vs. isopropyloxy phenyl). This variation may impact target selectivity or metabolic stability.
Variations in the Amide Substituent
The acetamide’s nitrogen-linked group modulates electronic and steric effects. Comparisons include:
Key Observations :
Pharmacologically Active Analogues
While direct activity data for the target compound are lacking, structurally related bioactive acetamides provide context:
Key Observations :
- The target compound shares a phenoxy acetamide scaffold with HC-030031, a TRPA1 antagonist, suggesting possible overlap in biological targets .
- ’s derivatives highlight the scaffold’s versatility in anti-inflammatory applications, though substituent-specific effects (e.g., cyclohexyl vs. acetylphenyl) require further exploration .
Biological Activity
N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an acetyl group, a phenoxy moiety, and an isopropyl group. Its molecular formula is , and it features significant hydrophobic characteristics due to its aromatic rings, which may influence its interaction with biological targets.
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The compound has been shown to induce apoptosis in cancer cells through multiple pathways:
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
- Autophagy : The compound promotes autophagic processes that contribute to cell death in resistant cancer cell lines.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Cancer Cell Line Studies : In vitro studies have demonstrated that the compound effectively reduces viability in various cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited IC50 values significantly lower than standard treatments, indicating potent anticancer activity .
- In Vivo Efficacy : In animal models, particularly A375 xenograft models, the administration of this compound resulted in a marked decrease in tumor growth rates compared to control groups. This suggests its potential as a therapeutic agent against resistant forms of cancer .
- Mechanistic Insights : Further research into the mechanism revealed that the compound interacts with specific molecular targets involved in cell survival pathways, enhancing apoptosis while simultaneously inhibiting proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
